Intermediate of tranexamic Acid-13C2,15N

Description

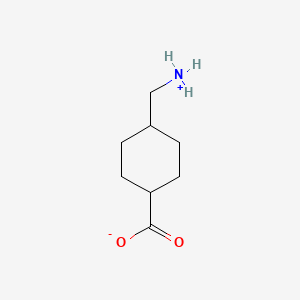

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045350, DTXSID50904827 | |

| Record name | Tranexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-54-2, 1197-17-7, 1197-18-8 | |

| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Tranexamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tranexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tranexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tranexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranexamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANEXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANEXAMIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300 °C | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway for Tranexamic Acid-¹³C₂,¹⁵N Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for the isotopically labeled intermediate of tranexamic acid, specifically tranexamic acid-¹³C₂,¹⁵N. This labeling pattern, with one ¹³C atom in the carboxylic acid group, the other ¹³C atom in the aminomethyl group, and a ¹⁵N atom in the amino group, provides a valuable internal standard for pharmacokinetic and metabolic studies of tranexamic acid. Due to the limited availability of a precise, published protocol for this specific isotopologue, this guide presents a plausible and chemically sound multi-step synthesis based on established organic chemistry reactions.

Overview of the Synthetic Strategy

The proposed synthesis commences with a commercially available starting material, 4-(bromomethyl)cyclohexane-1-carbonitrile (B3275277). The pathway involves the introduction of the first ¹³C label via a Grignard reaction with ¹³CO₂, followed by the introduction of the ¹³C and ¹⁵N labels through a nitrile reduction using a labeled source. The key steps include:

-

Step 1: Grignard Reagent Formation and Carboxylation. Formation of a Grignard reagent from 4-(bromomethyl)cyclohexane-1-carbonitrile and subsequent reaction with ¹³CO₂ to introduce the ¹³C-labeled carboxylic acid.

-

Step 2: Nitrile Reduction and Amine Formation. Reduction of the nitrile group to a primary amine using a suitable reducing agent and a ¹⁵N-labeled ammonia (B1221849) source to form the ¹³C,¹⁵N-labeled aminomethyl group.

-

Step 3: Isomer Separation. Separation of the desired trans-isomer from the resulting mixture of cis and trans isomers.

Detailed Experimental Protocols

The following protocols are proposed for the synthesis of tranexamic acid-¹³C₂,¹⁵N.

Step 1: Synthesis of 4-(cyanomethyl)cyclohexane-1-¹³C-carboxylic acid

This step involves the formation of a Grignard reagent from 4-(bromomethyl)cyclohexane-1-carbonitrile, followed by its reaction with ¹³C-labeled carbon dioxide.

-

Materials:

-

4-(bromomethyl)cyclohexane-1-carbonitrile

-

Magnesium turnings

-

Anhydrous diethyl ether

-

¹³CO₂ gas (99 atom % ¹³C)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (B86663) (anhydrous)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a solution of 4-(bromomethyl)cyclohexane-1-carbonitrile in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

-

After the addition is complete, reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Bubble ¹³CO₂ gas through the stirred solution for 1 hour.

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(cyanomethyl)cyclohexane-1-¹³C-carboxylic acid.

-

Step 2: Synthesis of Tranexamic acid-¹³C₂,¹⁵N

This step involves the reduction of the nitrile group to a primary amine using a catalytic hydrogenation approach with a labeled ammonia source.

-

Materials:

-

4-(cyanomethyl)cyclohexane-1-¹³C-carboxylic acid

-

Raney Nickel (catalyst)

-

¹⁵NH₃ in methanol (99 atom % ¹⁵N)

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 4-(cyanomethyl)cyclohexane-1-¹³C-carboxylic acid in methanol.

-

Add the Raney Nickel catalyst to the solution.

-

Add the solution of ¹⁵NH₃ in methanol.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and heat to 50°C.

-

Stir the reaction mixture vigorously for 24 hours.

-

Cool the vessel, release the pressure, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude tranexamic acid-¹³C₂,¹⁵N as a mixture of cis and trans isomers.

-

Step 3: Isomer Separation

The final step is the separation of the desired trans-isomer from the mixture.

-

Procedure:

-

The crude mixture of isomers is dissolved in a minimal amount of hot water.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The trans-isomer, being less soluble, will preferentially crystallize out.

-

The crystals are collected by filtration, washed with cold water, and dried under vacuum to yield pure trans-tranexamic acid-¹³C₂,¹⁵N.

-

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis.

| Step | Intermediate/Product | Starting Material | Expected Yield (%) | Isotopic Purity (%) |

| 1 | 4-(cyanomethyl)cyclohexane-1-¹³C-carboxylic acid | 4-(bromomethyl)cyclohexane-1-carbonitrile | 75-85 | >99 (¹³C) |

| 2 | Tranexamic acid-¹³C₂,¹⁵N (mixture of isomers) | 4-(cyanomethyl)cyclohexane-1-¹³C-carboxylic acid | 80-90 | >99 (¹³C), >98 (¹⁵N) |

| 3 | trans-Tranexamic acid-¹³C₂,¹⁵N | Mixture of isomers | 30-40 (of the trans isomer) | >99 (¹³C), >98 (¹⁵N) |

Visualization of the Synthesis Pathway

The following diagrams illustrate the proposed synthesis pathway and experimental workflow.

Caption: Proposed synthesis pathway for trans-tranexamic acid-¹³C₂,¹⁵N.

Caption: Experimental workflow for the synthesis of trans-tranexamic acid-¹³C₂,¹⁵N.

Disclaimer: This document provides a proposed synthetic pathway based on established chemical principles. The experimental conditions and yields are estimates and would require optimization in a laboratory setting. All procedures should be carried out by trained professionals in a suitably equipped laboratory, with appropriate safety precautions.

An In-depth Technical Guide to Tranexamic Acid-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the isotopically labeled tranexamic acid precursor, tranexamic acid-¹³C₂,¹⁵N. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the precise quantification of tranexamic acid in biological matrices.

Chemical Structure and Properties

Tranexamic acid-¹³C₂,¹⁵N is a synthetic derivative of the amino acid lysine, where two carbon atoms and one nitrogen atom have been replaced with their corresponding stable heavy isotopes. Specifically, the labeling consists of one ¹³C atom in the carboxyl group, another ¹³C atom in the aminomethyl group, and a ¹⁵N atom in the amino group. This isotopic enrichment results in a molecule that is chemically identical to endogenous tranexamic acid but has a greater molecular weight, allowing for its differentiation by mass spectrometry.

The precise IUPAC name for this labeled compound is trans-4-((aminomethyl-¹³C)cyclohexane-1-carboxylic-¹³C acid).[1][2] Its structure is confirmed by its unique CAS number, 1292837-95-6.[1][3]

Table 1: Physicochemical Properties of Tranexamic Acid-¹³C₂,¹⁵N

| Property | Value | Reference(s) |

| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂ | [1][3] |

| Molecular Weight | 160.19 g/mol | [1][3] |

| Exact Mass | 160.114 g/mol | [1] |

| CAS Number | 1292837-95-6 | [1][3] |

| Appearance | Solid | [2] |

| Chemical Purity | ≥95% (typically by HPLC) | [1][2] |

| Storage Temperature | -20°C | [2] |

Synthesis and Isotopic Labeling

While detailed, proprietary synthesis protocols for commercially available tranexamic acid-¹³C₂,¹⁵N are not publicly disclosed, a representative synthetic route can be conceptualized based on established syntheses of unlabeled tranexamic acid and general isotopic labeling methodologies.

A plausible approach involves a multi-step chemical synthesis starting from isotopically labeled precursors. For instance, the synthesis could begin with a ¹³C-labeled cyanide source to introduce the labeled carbon that will become part of the aminomethyl group, and a ¹⁵N-labeled ammonia (B1221849) source for the amino group. The labeled carboxyl group could be introduced using a ¹³C-labeled carboxylating agent.

The general synthesis of unlabeled tranexamic acid often starts from materials like p-aminomethylbenzoic acid, which is then subjected to hydrogenation to reduce the aromatic ring to a cyclohexane (B81311) ring. To produce the labeled analog, a potential precursor could be 4-(aminomethyl)benzoic acid labeled with ¹³C and ¹⁵N, which would then undergo a similar hydrogenation process.

Analytical Characterization

The structural integrity and isotopic enrichment of tranexamic acid-¹³C₂,¹⁵N are confirmed through a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is used to confirm the overall chemical structure. The spectrum is expected to be very similar to that of unlabeled tranexamic acid, showing characteristic peaks for the cyclohexane ring protons and the aminomethyl protons. The coupling patterns of protons attached to the ¹³C-labeled carbons would be altered, providing evidence of successful labeling.

-

¹³C-NMR: The carbon NMR spectrum would definitively show the presence and location of the ¹³C labels. The signals for the labeled carboxyl and aminomethyl carbons would be significantly enhanced compared to the natural abundance signals of the other carbon atoms in the molecule.

-

¹⁵N-NMR: While less common, ¹⁵N-NMR could be used to confirm the presence of the ¹⁵N isotope in the amino group.

3.2. Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is designed and is used to confirm its molecular weight and isotopic purity. In a high-resolution mass spectrum, the molecular ion peak would correspond to the calculated exact mass of 160.114 Da. The isotopic distribution pattern would also confirm the presence of the heavy isotopes.

Experimental Protocols: Application as an Internal Standard

Tranexamic acid-¹³C₂,¹⁵N is predominantly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of tranexamic acid levels in plasma, serum, or other biological fluids.

4.1. Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of tranexamic acid-¹³C₂,¹⁵N and dissolve it in a suitable solvent, such as methanol (B129727) or water, to a final concentration of 1 mg/mL. Store the stock solution at -20°C.

-

Working Solution (e.g., 10 µg/mL): Dilute the stock solution with the appropriate solvent (often the mobile phase used in the LC-MS method) to create a working solution at a concentration suitable for spiking into calibration standards, quality control samples, and unknown samples.

4.2. Sample Preparation for LC-MS/MS Analysis

-

Protein Precipitation: To a known volume of biological sample (e.g., 100 µL of plasma), add a fixed volume of the internal standard working solution.

-

Add a protein precipitation agent, such as acetonitrile (B52724) or methanol (typically 3-4 volumes), to the sample.

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

The supernatant can be evaporated to dryness and reconstituted in the mobile phase or directly injected into the LC-MS/MS system, depending on the method's sensitivity requirements.

4.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., a HILIC or reversed-phase C18 column) to separate tranexamic acid from other matrix components. The mobile phase composition will depend on the column chemistry.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for both unlabeled tranexamic acid and the ¹³C₂,¹⁵N-labeled internal standard using Multiple Reaction Monitoring (MRM).

-

Tranexamic Acid (unlabeled): Precursor ion (Q1) m/z 158.1 → Product ion (Q3) [fragment ion]

-

Tranexamic Acid-¹³C₂,¹⁵N (IS): Precursor ion (Q1) m/z 161.1 → Product ion (Q3) [corresponding fragment ion]

-

-

Quantification: The concentration of tranexamic acid in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of tranexamic acid.

Visualizations

Diagram 1: Chemical Structure of Tranexamic Acid-¹³C₂,¹⁵N

Caption: Isotopic labeling on tranexamic acid.

Diagram 2: Workflow for Quantitative Analysis using Tranexamic Acid-¹³C₂,¹⁵N as an Internal Standard

Caption: Bioanalytical workflow with the labeled standard.

References

Properties of Isotopically Labeled Tranexamic Acid Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of isotopically labeled tranexamic acid intermediates. Tranexamic acid, a synthetic analog of the amino acid lysine, is an important antifibrinolytic agent used to control bleeding.[1] Isotopic labeling of tranexamic acid and its intermediates is a critical tool for researchers in drug development, enabling detailed pharmacokinetic, metabolic, and mechanistic studies. This document outlines the synthesis, characterization, and properties of these labeled compounds, with a focus on providing practical information for laboratory applications.

Introduction to Isotopically Labeled Tranexamic Acid

Isotopic labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This substitution results in a molecule that is chemically identical to the parent compound but has a different mass. This mass difference allows the labeled compound to be distinguished from its unlabeled counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In the context of tranexamic acid, isotopic labeling is instrumental for:

-

Pharmacokinetic Studies: To accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of the drug without interference from endogenous compounds.

-

Metabolite Identification: To trace the metabolic fate of tranexamic acid and identify its metabolites.

-

Mechanism of Action Studies: To investigate the binding of tranexamic acid to plasminogen and its role in the fibrinolytic pathway.

-

Internal Standards: Isotopically labeled tranexamic acid is an ideal internal standard for quantitative bioanalysis due to its similar chemical and physical properties to the analyte.

This guide will focus on the intermediates generated during the synthesis of deuterated and ¹³C-labeled tranexamic acid.

Synthesis of Isotopically Labeled Tranexamic Acid Intermediates

The synthesis of isotopically labeled tranexamic acid typically follows established routes for the unlabeled compound, with the introduction of the isotopic label at a strategic point in the synthetic pathway. The most common labeling strategies involve the use of commercially available labeled starting materials or reagents.

A prevalent synthetic route to tranexamic acid starts from ethyl 4-oxocyclohexane-1-carboxylate.[2] This pathway can be adapted for isotopic labeling.

Synthesis of Deuterated Tranexamic Acid Intermediates

Deuterium-labeled tranexamic acid (e.g., Tranexamic acid-d2) is a common choice for use as an internal standard in quantitative mass spectrometry assays.[3] The deuterium labels are typically introduced on the aminomethyl group. A plausible synthetic approach would involve the reduction of a nitrile intermediate with a deuterium source.

Experimental Protocol: Synthesis of a Deuterated Intermediate

This protocol is a representative example based on established chemical transformations and may require optimization.

-

Cyanohydrin Formation: Ethyl 4-oxocyclohexane-1-carboxylate is reacted with a cyanide source, such as sodium cyanide, to form ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate.[2]

-

Dehydration: The resulting cyanohydrin is dehydrated using a reagent like phosphorus oxychloride in pyridine (B92270) to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.[2]

-

Saponification: The ester is saponified with a base, such as methanolic potassium hydroxide, to give 4-cyanocyclohex-3-ene-1-carboxylic acid.[2]

-

Reductive Amination (Deuterium Labeling Step): The unsaturated cyano-acid is then subjected to reductive amination. To introduce deuterium, a deuterium source such as deuterium gas (D₂) or a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄) would be used in place of the typical hydrogen source. For example, catalytic hydrogenation with deuterium gas over a palladium on carbon (Pd/C) catalyst would reduce the double bond and the nitrile group, incorporating deuterium at the aminomethyl position. This step would yield a mixture of cis- and trans-isomers of deuterated 4-aminomethylcyclohexane-1-carboxylic acid.

Synthesis of ¹³C-Labeled Tranexamic Acid Intermediates

Carbon-13 labeled tranexamic acid, such as [¹³C₆]-Tranexamic acid, is valuable for metabolic studies and as an internal standard.[4] The synthesis of uniformly ¹³C-labeled tranexamic acid would ideally start from a ¹³C-labeled cyclohexane (B81311) precursor. A common industrial synthesis of tranexamic acid begins with dimethyl terephthalate.[5]

Experimental Protocol: Synthesis of a ¹³C-Labeled Intermediate

This protocol is a conceptual outline based on known synthetic transformations for unlabeled tranexamic acid.

-

Starting Material: A plausible starting point would be a commercially available, uniformly ¹³C-labeled benzene (B151609) or a related aromatic compound.

-

Formation of a Labeled Precursor: Through a series of reactions, this starting material would be converted to a key intermediate such as ¹³C-labeled p-cyanobenzoic acid or ¹³C-labeled dimethyl terephthalate.

-

Hydrogenation: The aromatic ring of the ¹³C-labeled precursor is then hydrogenated to form the cyclohexane ring. For example, hydrogenation of ¹³C-labeled p-cyanobenzoic acid at high temperature and pressure would yield ¹³C-labeled 4-cyanocyclohexanecarboxylic acid.

-

Reduction of the Nitrile: The nitrile group of the ¹³C-labeled cyanocyclohexanecarboxylic acid is then reduced to an aminomethyl group to give ¹³C-labeled 4-aminomethylcyclohexanecarboxylic acid.

-

Isomer Separation: The final step involves the separation of the desired trans-isomer from the cis-isomer.

Properties and Characterization of Labeled Intermediates

The characterization of each intermediate is crucial to ensure the correct structure and isotopic incorporation before proceeding to the next synthetic step.

Quantitative Data

The following table summarizes key properties of isotopically labeled tranexamic acid and its precursors. Data for intermediates are often not published and are inferred based on typical outcomes of synthetic reactions.

| Property | Deuterated Tranexamic Acid (Final Product) | ¹³C-Labeled Tranexamic Acid (Final Product) | Labeled Intermediates (General) |

| Isotopic Enrichment | >98% (Typical for commercial standards) | >99% ¹³C (Typical for commercial standards)[4] | Varies depending on the labeled reagent and reaction efficiency. Typically aimed for >95%. |

| Chemical Purity | >98% (Determined by HPLC or GC)[2] | >98% (Determined by HPLC)[4] | Should be high (>95%) before proceeding to the next step to avoid side reactions and purification difficulties.[2] |

| Yield | Dependent on the specific synthetic route. | Dependent on the specific synthetic route. | Step-wise yields can vary significantly. Overall yields for multi-step syntheses are often in the range of 20-60%.[5] |

| Stability | Generally stable under standard storage conditions. | Stable for ≥ 1 year under appropriate storage.[4] | Stability of intermediates can vary. For example, cyanohydrins can be sensitive to acidic or basic conditions. |

Analytical Characterization

A combination of analytical techniques is used to characterize the isotopically labeled intermediates.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the intermediates and to determine the degree of isotopic labeling. The mass spectrum of a labeled intermediate will show a molecular ion peak shifted by the mass of the incorporated isotopes. For example, a d₂-labeled compound will have a molecular weight that is 2 Daltons higher than the unlabeled compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In deuterated compounds, the signals for the protons that have been replaced by deuterium will be absent in the ¹H NMR spectrum.

-

¹³C NMR: For ¹³C-labeled compounds, the signals for the labeled carbons will be significantly enhanced. The chemical shifts in the ¹³C NMR spectrum are dependent on the electronic environment of the carbon atoms.[6] Predicted ¹³C NMR spectra for tranexamic acid are available in public databases.[7][8][9]

-

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are used to determine the chemical purity of the intermediates and the final product.[2]

Experimental Workflows and Signaling Pathways

General Synthetic Workflow

The synthesis of isotopically labeled tranexamic acid involves a multi-step process. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for the synthesis of isotopically labeled tranexamic acid.

Mechanism of Action of Tranexamic Acid

Tranexamic acid exerts its antifibrinolytic effect by interfering with the binding of plasminogen to fibrin. The following diagram illustrates this signaling pathway.

Caption: Mechanism of action of tranexamic acid in inhibiting fibrinolysis.

Stability of Labeled Compounds

-

Chemical Stability: The chemical stability of the labeled intermediates is expected to be very similar to their unlabeled counterparts. Tranexamic acid itself is a very stable compound.[10] Studies have shown that it remains chemically stable for up to 12 weeks at temperatures ranging from 4°C to 50°C.[10] However, intermediates in a synthetic pathway may be less stable.

-

Isotopic Stability: The stability of the isotopic label depends on its position in the molecule and the chemical conditions.

-

Deuterium: Deuterium atoms attached to carbon are generally stable. However, deuterium atoms attached to heteroatoms (O, N) can be exchangeable in the presence of protic solvents. Deuterium labels on aromatic rings can be susceptible to exchange under strongly acidic or basic conditions.

-

Carbon-13: The ¹³C-¹²C bond is very stable, and loss of a ¹³C label is not a concern under normal experimental conditions.

-

Conclusion

Isotopically labeled tranexamic acid intermediates are indispensable tools for advancing our understanding of the pharmacology of this important drug. While detailed characterization data for every intermediate in a multi-step synthesis is not always published, a combination of standard organic chemistry techniques and modern analytical methods allows for their successful preparation and characterization. This guide provides a foundational understanding of the properties of these compounds and the experimental considerations for their synthesis and use, empowering researchers to effectively utilize them in their studies.

References

- 1. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0136933) [np-mrd.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0014447) [hmdb.ca]

- 10. ghsupplychain.org [ghsupplychain.org]

A Technical Guide to the Synthesis of Labeled Tranexamic Acid: Key Intermediates and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core aspects of synthesizing isotopically labeled tranexamic acid, a crucial tool in pharmaceutical research for studying its absorption, distribution, metabolism, and excretion (ADME). This document outlines the key chemical intermediates and provides a survey of synthetic strategies for introducing carbon-14, carbon-13, and tritium (B154650) labels into the tranexamic acid molecule.

Introduction

Tranexamic acid, or trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an antifibrinolytic agent used to treat or prevent excessive blood loss. To thoroughly investigate its pharmacokinetic and pharmacodynamic properties, isotopically labeled analogues are indispensable. This guide focuses on the synthetic pathways leading to these labeled compounds, providing detailed experimental insights for researchers in drug development.

Synthesis of [¹⁴C]-Labeled Tranexamic Acid

The most direct approach to synthesizing ¹⁴C-labeled tranexamic acid involves the introduction of a ¹⁴C label into the aminomethyl group. The key labeled intermediate for this synthesis is [¹⁴C]p-aminomethylbenzoic acid .

Synthetic Pathway for [¹⁴C]Tranexamic Acid

A plausible synthetic route, based on established methods for unlabeled tranexamic acid, commences with a labeled cyanide source.

Key Intermediates and Reagents:

-

Potassium [¹⁴C]cyanide (K¹⁴CN)

-

p-Bromomethylbenzoic acid

-

Reducing agents (e.g., Hydrogen gas with a catalyst)

-

Catalysts for hydrogenation (e.g., Raney Nickel, Rhodium on carbon)

Experimental Protocol:

-

Synthesis of p-(Aminomethyl-[¹⁴C])benzoic Acid: A common method for introducing a ¹⁴C-labeled aminomethyl group is via the reaction of a suitable benzyl (B1604629) halide with a labeled cyanide, followed by reduction.

-

p-Bromomethylbenzoic acid is reacted with potassium [¹⁴C]cyanide in a suitable solvent to yield p-(cyanomethyl-[¹⁴C])benzoic acid.

-

The resulting nitrile is then reduced to the primary amine, for instance, through catalytic hydrogenation, to produce p-(aminomethyl-[¹⁴C])benzoic acid.

-

-

Reduction of the Aromatic Ring: The labeled intermediate, p-(aminomethyl-[¹⁴C])benzoic acid, is then subjected to catalytic hydrogenation to reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. This step typically yields a mixture of cis and trans isomers of [¹⁴C]tranexamic acid.

-

The reaction is carried out using a catalyst such as rhodium on carbon under hydrogen pressure.

-

-

Isomer Separation: The desired trans-isomer of [¹⁴C]tranexamic acid is separated from the cis-isomer by fractional crystallization.

Quantitative Data:

| Step | Starting Material | Product | Typical Yield | Isotopic Purity |

| Cyanation | p-Bromomethylbenzoic acid | p-(Cyanomethyl-[¹⁴C])benzoic acid | High | >98% |

| Reduction of Nitrile | p-(Cyanomethyl-[¹⁴C])benzoic acid | p-(Aminomethyl-[¹⁴C])benzoic acid | Good to High | >98% |

| Reduction of Aromatic Ring & Isomerization | p-(Aminomethyl-[¹⁴C])benzoic acid | trans-[¹⁴C]Tranexamic acid (after separation) | Moderate | >98% |

Note: Specific yields and purities can vary significantly based on reaction conditions and purification methods.

Logical Workflow for [¹⁴C]-Tranexamic Acid Synthesis

Caption: Synthetic pathway for [¹⁴C]-labeled tranexamic acid.

Synthesis of [¹³C]-Labeled Tranexamic Acid

For the synthesis of [¹³C]-labeled tranexamic acid, a common strategy involves the use of a starting material where the cyclohexane ring is already labeled. A key precursor for this approach is [¹³C₆]benzene .

Synthetic Pathway for [¹³C₆]Tranexamic Acid

This pathway focuses on building the tranexamic acid molecule upon a fully labeled cyclohexane ring.

Key Intermediates and Reagents:

-

[¹³C₆]Benzene

-

Reagents for Friedel-Crafts acylation (e.g., acetyl chloride, aluminum chloride)

-

Reagents for subsequent functional group manipulations.

Experimental Protocol:

-

Synthesis of [¹³C₆]p-methylbenzoic acid:

-

[¹³C₆]Benzene can be converted to [¹³C₆]toluene through Friedel-Crafts alkylation.

-

Subsequent oxidation of the methyl group yields [¹³C₆]benzoic acid.

-

Further functionalization can lead to the introduction of the aminomethyl group. A more direct route may involve the Gattermann-Koch reaction on [¹³C₆]benzene to introduce a formyl group, followed by oxidation to the carboxylic acid and subsequent conversion of a nitro group (introduced via nitration) to the aminomethyl group.

-

-

Introduction of the Aminomethyl Group: A nitro group can be introduced onto the [¹³C₆]benzoic acid ring via nitration. This nitro group is then reduced to an amino group, which can be subsequently converted to the aminomethyl group. A more direct approach involves the chloromethylation of [¹³C₆]benzoic acid followed by amination.

-

Reduction of the Aromatic Ring: The resulting [¹³C₆]p-aminomethylbenzoic acid is then catalytically hydrogenated to form a mixture of cis- and trans-[¹³C₆]tranexamic acid.

-

Isomer Separation: The desired trans-isomer is isolated through crystallization.

Quantitative Data:

| Step | Starting Material | Product | Typical Yield | Isotopic Enrichment |

| Formation of Labeled Benzoic Acid | [¹³C₆]Benzene | [¹³C₆]p-Aminomethylbenzoic Acid | Moderate | >99% |

| Catalytic Hydrogenation | [¹³C₆]p-Aminomethylbenzoic Acid | cis/trans-[¹³C₆]Tranexamic Acid Mixture | Good | >99% |

| Isomer Separation | cis/trans-[¹³C₆]Tranexamic Acid Mixture | trans-[¹³C₆]Tranexamic Acid | Moderate | >99% |

Note: Yields are estimates and depend heavily on the specific multi-step sequence chosen to construct the labeled benzoic acid derivative.

Experimental Workflow for [¹³C₆]-Tranexamic Acid Synthesis

Caption: High-level workflow for [¹³C₆]-tranexamic acid synthesis.

Synthesis of [³H]-Labeled Tranexamic Acid

Tritium labeling of tranexamic acid can be achieved through catalytic tritium exchange on a suitable precursor. A key intermediate for this process is often an unsaturated analogue of tranexamic acid or a precursor containing a halogen that can be displaced by tritium.

Synthetic Pathway for [³H]Tranexamic Acid

A common method is the reduction of a double bond within the cyclohexane ring precursor with tritium gas.

Key Intermediates and Reagents:

-

trans-4-(Aminomethyl)cyclohex-2-enecarboxylic acid (or a protected derivative)

-

Tritium gas (³H₂)

-

Palladium on carbon (Pd/C) catalyst

Experimental Protocol:

-

Precursor Synthesis: An unsaturated precursor, such as trans-4-(aminomethyl)cyclohex-2-enecarboxylic acid, is synthesized. This can be achieved through a Diels-Alder reaction followed by functional group manipulations.

-

Catalytic Tritiation: The unsaturated precursor is subjected to catalytic reduction with tritium gas in the presence of a palladium on carbon catalyst. This reaction saturates the double bond, incorporating tritium atoms into the cyclohexane ring.

-

Purification: The labeled tranexamic acid is purified, typically by chromatography, to remove the catalyst and any radiolabeled impurities. Labile tritium is removed by repeated evaporation from a protic solvent like ethanol/water.

Quantitative Data:

| Step | Starting Material | Product | Specific Activity | Radiochemical Purity |

| Catalytic Tritiation | trans-4-(Aminomethyl)cyclohex-2-enecarboxylic acid | [³H]Tranexamic Acid | High | >97% |

Note: Specific activity will depend on the tritium gas pressure and reaction time.

Relationship Diagram for Tritium Labeling

Caption: Key components in the catalytic tritiation of a tranexamic acid precursor.

Conclusion

The synthesis of isotopically labeled tranexamic acid relies on strategic introduction of ¹⁴C, ¹³C, or ³H into key intermediates. For ¹⁴C labeling, the focus is often on incorporating a labeled aminomethyl group. For ¹³C labeling, starting with a fully labeled benzene ring is a viable strategy. Tritium labeling is effectively achieved through the catalytic reduction of an unsaturated precursor. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals engaged in the development and study of this important pharmaceutical agent. Careful selection of the synthetic route and rigorous purification are paramount to obtaining labeled tranexamic acid of high purity and specific activity, suitable for sensitive ADME studies.

A Technical Guide to Commercially Available Tranexamic Acid-¹³C₂,¹⁵N for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key characteristics, and applications of the isotopically labeled building block, tranexamic acid-¹³C₂,¹⁵N. This valuable tool is primarily utilized as an internal standard for the precise quantification of tranexamic acid in biological matrices, a critical aspect of pharmacokinetic and metabolic studies in drug development.

Commercial Availability and Key Specifications

Tranexamic acid-¹³C₂,¹⁵N (CAS Number: 1292837-95-6) is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. While specific offerings may vary, the product is generally supplied as a solid with a purity of ≥95%. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific information, including the precise isotopic enrichment.

Below is a summary of key data for commercially available tranexamic acid-¹³C₂,¹⁵N:

| Parameter | Typical Specification |

| Synonyms | trans-4-(Aminomethyl)cyclohexanecarboxylic Acid-¹³C₂,¹⁵N |

| CAS Number | 1292837-95-6 |

| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂ |

| Molecular Weight | Approximately 160.19 g/mol |

| Chemical Purity | ≥95% |

| Isotopic Enrichment | Not consistently provided by all suppliers. It is crucial to obtain a lot-specific Certificate of Analysis for this information. |

| Physical Form | Solid |

| Storage | Typically stored at -20°C |

Table 1: Key Specifications of Commercially Available Tranexamic Acid-¹³C₂,¹⁵N

Known Commercial Suppliers:

-

MedChemExpress[1]

-

Simson Pharma Limited

-

CP Lab Safety

-

Cayman Chemical[2]

-

LGC Standards[3]

-

Acanthus Research[4]

-

Toronto Research Chemicals

Mechanism of Action: Inhibition of Fibrinolysis

Tranexamic acid exerts its antifibrinolytic effect by acting as a synthetic analog of lysine. It competitively inhibits the binding of plasminogen and plasmin to fibrin (B1330869), thereby preventing the degradation of the fibrin clot. This mechanism is crucial for its clinical efficacy in reducing bleeding.

References

Spectroscopic and Synthetic Insights into Tranexamic Acid-¹³C₂,¹⁵N Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic data (NMR, MS) and synthetic considerations for a key intermediate in the preparation of isotopically labeled tranexamic acid, namely tranexamic acid-¹³C₂,¹⁵N. The intermediate, 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N, is a crucial component in the synthesis of the labeled final product, which serves as an internal standard in pharmacokinetic and metabolic studies. This document details the expected spectroscopic characteristics, outlines plausible experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation and characterization.

Spectroscopic Data

The incorporation of stable isotopes such as ¹³C and ¹⁵N into pharmaceutical compounds is a critical technique for quantitative analysis in drug development. Below is a summary of the expected and reported spectroscopic data for the unlabeled intermediate, 4-(aminomethyl)benzoic acid, which serves as a basis for the characterization of its isotopically labeled analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for the ¹H and ¹³C nuclei of 4-(aminomethyl)benzoic acid are presented below. For the isotopically labeled intermediate, 4-(aminomethyl-¹³C)benzoic acid-¹³C-carboxy,¹⁵N-amino, the key differences in the ¹³C NMR spectrum would be the presence of signals for the labeled carbons and potential coupling between the ¹³C and ¹⁵N nuclei.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(aminomethyl)benzoic acid

| Protons | Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 | 7.9 | d |

| H-3, H-5 | 7.4 | d |

| -CH₂- | 4.1 | s |

| -NH₂ | 1.8 | s (broad) |

| -COOH | 12.5 | s (broad) |

Note: Predicted chemical shifts are based on standard NMR prediction software and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(aminomethyl)benzoic acid

| Carbon | Chemical Shift (ppm) |

| C-1 | 130.0 |

| C-2, C-6 | 129.5 |

| C-3, C-5 | 128.0 |

| C-4 | 145.0 |

| -CH₂- | 45.0 |

| -COOH | 168.0 |

Note: For the labeled intermediate, the signals for the aminomethyl carbon and the carboxylic carbon would be enhanced and readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the isotopically labeled intermediate, the molecular ion peak will be shifted according to the mass of the incorporated isotopes.

Table 3: Mass Spectrometry Data for 4-(aminomethyl)benzoic acid and its ¹³C₂,¹⁵N Labeled Analogue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| 4-(aminomethyl)benzoic acid | C₈H₉NO₂ | 151.16 | 152.07 |

| 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N | C₆¹³C₂H₉¹⁵NO₂ | 154.17 | 155.08 |

Table 4: Predicted Mass Spectral Fragmentation of Tranexamic Acid-¹³C₂,¹⁵N

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) |

| 161.1 | 143.1, 116.1, 98.1 |

Note: The predicted fragment ions are based on the fragmentation pattern of unlabeled tranexamic acid, taking into account the isotopic labels. The precursor ion for unlabeled tranexamic acid is m/z 158, leading to an expected precursor ion of m/z 161 for the ¹³C₂,¹⁵N labeled version[1].

Experimental Protocols

The following sections outline plausible experimental protocols for the synthesis and spectroscopic analysis of tranexamic acid-¹³C₂,¹⁵N and its intermediate. These protocols are based on established methods for the unlabeled compounds.

Synthesis of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N

The synthesis of the labeled intermediate can be adapted from known procedures for the unlabeled compound, utilizing isotopically labeled starting materials. A potential synthetic route starts from p-toluic acid, where the methyl group is functionalized. For the labeled synthesis, one could start with a ¹³C-labeled toluene (B28343) derivative and introduce the ¹⁵N-amino group. A more direct approach would be the catalytic reduction of 4-cyanobenzoic acid-¹³C-carboxy with a ¹⁵N source.

Protocol:

-

Starting Material: 4-cyanobenzoic acid-¹³C-carboxy.

-

Reaction: The labeled 4-cyanobenzoic acid is subjected to catalytic hydrogenation in the presence of a ¹⁵N-ammonia source. A suitable catalyst would be Raney Nickel or Palladium on carbon.

-

Solvent: A protic solvent such as methanol (B129727) or ethanol (B145695) is typically used.

-

Conditions: The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

Purification: The resulting 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N is purified by recrystallization or column chromatography.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified intermediate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube[2][3].

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

If necessary, filter the sample to remove any particulate matter.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a proton-decoupled experiment should be performed to simplify the spectrum and enhance signal-to-noise.

-

Two-dimensional NMR experiments, such as HSQC and HMBC, can be performed to confirm the structure and assign all proton and carbon signals unequivocally.

Mass Spectrometric Analysis

LC-MS/MS Method:

-

Chromatography: Utilize a C18 reversed-phase column for separation.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of formic acid (e.g., 0.1%) is commonly used to improve ionization.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for this class of compounds.

-

Mass Analysis: Perform tandem mass spectrometry (MS/MS) using a triple quadrupole or ion trap mass spectrometer.

-

MRM Transitions: For quantitative analysis, monitor the specific multiple reaction monitoring (MRM) transitions for the labeled compound. Based on the data for unlabeled tranexamic acid (precursor m/z 158 and product ions m/z 95 and 122.7)[4][5][6], the predicted transitions for tranexamic acid-¹³C₂,¹⁵N would be a precursor ion of m/z 161 and corresponding product ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and analysis of the tranexamic acid-¹³C₂,¹⁵N intermediate.

Caption: Experimental workflow for the synthesis and analysis of tranexamic acid-¹³C₂,¹⁵N intermediate.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic strategies for the isotopically labeled intermediate of tranexamic acid. The presented tables of spectroscopic data, while partially predictive, offer a solid foundation for the characterization of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N. The outlined experimental protocols provide a practical starting point for researchers in drug development and related fields. The workflow diagram visually summarizes the key steps from synthesis to analysis, facilitating a clear understanding of the overall process. This information is intended to support the use of stable isotope-labeled compounds in advancing pharmaceutical research.

References

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Guide to Stable Isotope Labeling for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles, methodologies, and applications of stable isotope labeling (SIL) in pharmacokinetic (PK) studies. SIL has emerged as a powerful tool in drug development, offering a safe and precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of therapeutic compounds. This guide provides detailed experimental protocols, data presentation standards, and visual workflows to facilitate the successful implementation of this technique.

Core Principles of Stable Isotope Labeling in Pharmacokinetics

Stable isotope labeling involves the incorporation of non-radioactive isotopes, most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), into a drug molecule.[] These isotopes are chemically identical to their naturally abundant counterparts but possess a greater mass due to the presence of extra neutrons. This mass difference allows for the differentiation of the labeled drug from the unlabeled drug and endogenous molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The fundamental advantage of using stable isotopes in PK studies is their non-radioactive nature, which makes them safe for use in human trials without the risks associated with radioactive isotopes.[] This technique enables researchers to trace the metabolic fate of a drug with high precision and sensitivity.

Key Applications in Pharmacokinetic Studies:

-

Absolute Bioavailability Studies: By co-administering an oral dose of the unlabeled drug and an intravenous (IV) dose of the stable isotope-labeled drug, researchers can accurately determine the fraction of the drug that reaches systemic circulation.[3][4][5]

-

Metabolite Profiling and Identification: SIL aids in the unequivocal identification of drug metabolites in complex biological matrices like plasma and urine. The labeled and unlabeled drug will produce a characteristic doublet signal in the mass spectrum, making it easier to distinguish drug-related material from background noise.

-

Mass Balance Studies: This technique is crucial for understanding the routes and rates of excretion of a drug and its metabolites.[6][7][8]

-

Drug-Drug Interaction Studies: SIL can be employed to investigate the effect of a co-administered drug on the pharmacokinetics of the primary drug.[]

-

Pharmacokinetics in Special Populations: The safety of stable isotopes makes them ideal for studying drug disposition in vulnerable populations, such as pediatric and geriatric patients.[4]

Common Stable Isotopes and Analytical Techniques

The choice of stable isotope and analytical technique is critical for the success of a PK study.

| Stable Isotope | Common Applications in PK | Primary Analytical Technique |

| Carbon-13 (¹³C) | Preferred for labeling the core structure of a drug molecule as it is less susceptible to kinetic isotope effects. Widely used in metabolic profiling and mass balance studies. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Nitrogen-15 (¹⁵N) | Used for labeling nitrogen-containing compounds. Often used in conjunction with ¹³C for multi-isotope labeling. | LC-MS, GC-MS, NMR Spectroscopy |

| Deuterium (²H) | Commonly used due to the relative ease of synthesis. However, it can sometimes exhibit a kinetic isotope effect, which may alter the rate of metabolism.[9] | LC-MS, GC-MS |

Table 1: Common Stable Isotopes and their Applications in Pharmacokinetic Studies.

Experimental Protocols

The following sections outline the key steps involved in a typical pharmacokinetic study using stable isotope labeling.

Synthesis and Purification of the Isotopically Labeled Drug

The first step is the chemical synthesis of the drug molecule with the desired stable isotope(s) incorporated at a specific and stable position. It is crucial to ensure that the label is not lost during metabolic processes. The synthesis is followed by rigorous purification to ensure high chemical and isotopic purity. The final product must be well-characterized to confirm the position and extent of labeling.

Experimental Design: The Co-Administration Study

A common and powerful design in stable isotope-based PK studies is the co-administration of the labeled and unlabeled drug. This approach allows each subject to serve as their own control, reducing inter-individual variability.

Sample Collection and Preparation

Biological samples, such as blood, urine, and feces, are collected at predetermined time points after drug administration.[8] Proper sample handling and storage are crucial to prevent degradation of the drug and its metabolites.

Sample Preparation for Mass Spectrometry Analysis:

-

Extraction: The drug and its metabolites are extracted from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Concentration: The extracted samples are often concentrated to increase the sensitivity of the analysis.

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the analytical instrument.

Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most common analytical technique for quantifying stable isotope-labeled compounds in biological samples. The liquid chromatography system separates the drug and its metabolites, and the mass spectrometer detects and quantifies the labeled and unlabeled species based on their mass-to-charge ratio.

Data Presentation and Interpretation

Quantitative data from stable isotope labeling studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Pharmacokinetic Parameters

The following table provides an example of how to present pharmacokinetic parameters from a study involving a ¹³C-labeled compound.

| Parameter | ¹³C-Labeled Succinic Acid (IV, 10 mg/kg) |

| T½ (h) | 0.56 ± 0.09 |

| Cmax (ng/mL) | - |

| Tmax (h) | - |

| AUC_last (ng·h/mL) | 2222.8 ± 349.1 |

| CL (mL/h/kg) | 4574.5 ± 744.2 |

| Vss (mL/kg) | 520.8 ± 88.8 |

| MRT (h) | 0.11 ± 0.01 |

| Parameter | ¹³C-Labeled Succinic Acid (PO, 100 mg/kg) |

| T½ (h) | 0.83 ± 0.21 |

| Cmax (ng/mL) | 629.7 ± 33.5 |

| Tmax (h) | 0.25 |

| AUC_last (ng·h/mL) | 321.7 ± 60.6 |

| Bioavailability (%) | 1.5 |

Table 2: Pharmacokinetic parameters of ¹³C-labeled succinic acid in mice after intravenous (IV) and oral (PO) administration. [10][11]

Mass Balance and Excretion

Mass balance studies are critical for understanding the elimination pathways of a drug. The following table shows example data from a human mass balance study of [¹⁴C]-Iberdomide. Although this example uses a radioactive isotope, the data presentation format is applicable to stable isotope studies.

| Excretion Route | Mean Cumulative % of Administered Dose |

| Urine | 45.9 |

| Feces | 42.6 |

| Total Recovery | 88.5 |

Table 3: Mean cumulative recovery of [¹⁴C]-Iberdomide-derived radioactivity in healthy subjects. [7]

The next table presents data from a mass balance study of [¹⁴C]-napabucasin in healthy male subjects.

| Excretion Route | Mean % of Administered Dose Recovered |

| Urine | 23.8 |

| Feces | 57.2 |

| Total Recovery | 81.1 |

Table 4: Mean recovery of total radioactivity after a single oral dose of [¹⁴C]-napabucasin. [12]

Mandatory Visualizations: Workflows and Logical Relationships

Visual diagrams are essential for conveying complex experimental workflows and logical relationships in a clear and concise manner.

General Experimental Workflow for a Stable Isotope Labeling PK Study

This diagram illustrates the end-to-end process of a typical pharmacokinetic study using stable isotope labeling.

Conclusion

Stable isotope labeling is an indispensable technique in modern pharmacokinetic research. Its safety profile, combined with high sensitivity and specificity, provides invaluable insights into the ADME properties of new drug candidates. By following well-designed experimental protocols and employing robust analytical methods, researchers can generate high-quality data to support drug development from preclinical stages to clinical trials. This guide provides a foundational framework for the successful implementation of stable isotope labeling in pharmacokinetic studies.

References

- 2. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. A Phase I, Open-Label, Mass Balance Study of [14C]-Iberdomide in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice | MDPI [mdpi.com]

- 11. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass balance and pharmacokinetics of an oral dose of 14C‐napabucasin in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Labeling Edge: A Technical Guide to 13C and 15N Compounds in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Stable Isotope Labeling

In the intricate world of biological research, the ability to trace and quantify molecular processes is paramount. Stable isotope labeling, utilizing non-radioactive isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has emerged as a cornerstone technique for elucidating complex biological systems. By replacing naturally abundant ¹²C and ¹⁴N atoms with their heavier, stable counterparts, researchers can effectively "tag" molecules of interest. This dual-labeling approach provides a powerful lens through which to observe the dynamics of proteins and metabolites, offering unparalleled insights into their structure, function, and flux through metabolic pathways. This guide provides a comprehensive overview of the core applications of ¹³C and ¹⁵N dual-labeled compounds, with a focus on quantitative proteomics, metabolic flux analysis, and protein structure determination.

The key advantage of using stable isotopes lies in their safety and subtlety; they do not alter the chemical properties of the labeled molecules, ensuring that biological processes are observed in their native state.[1] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can readily distinguish between labeled and unlabeled molecules based on their mass difference, enabling precise tracking and quantification.[2]

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. SILAC is a widely adopted metabolic labeling strategy that allows for the accurate comparison of protein expression levels between different cell populations.[3] The principle of SILAC involves growing two or more cell populations in media that are identical except for the isotopic composition of specific essential amino acids.[2] One population is cultured in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing ¹³C and/or ¹⁵N-labeled amino acids.[3]

Experimental Protocol: SILAC

-

Cell Culture and Labeling:

-

Select two populations of the same cell line.

-

Culture one population in "light" SILAC medium containing natural L-lysine and L-arginine.

-

Culture the second population in "heavy" SILAC medium containing, for example, ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine.

-

Ensure cells undergo a minimum of five to six doublings to achieve over 97% incorporation of the labeled amino acids.[4] This can be verified by a preliminary mass spectrometry analysis.

-

-

Experimental Treatment:

-

Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both "light" and "heavy" cell populations separately.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) to extract the proteins.

-

Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford assay.[4]

-

-

Sample Mixing and Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.[2]

-

Perform in-solution or in-gel digestion of the mixed protein sample using trypsin. Trypsin cleaves proteins at the C-terminus of lysine (B10760008) and arginine residues, ensuring that the resulting peptides will contain a labeled amino acid.[2]

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.

-

-

Data Analysis:

Data Presentation: SILAC

The quantitative data from a SILAC experiment is typically presented as ratios of heavy to light peptide intensities, which are then aggregated to determine the protein abundance ratio.

| Protein ID | Gene Name | H/L Ratio | Regulation | Function |

| P06733 | ENOA_HUMAN | 2.54 | Upregulated | Glycolysis |

| P62258 | ACTG_HUMAN | 1.02 | Unchanged | Cytoskeleton |

| Q06830 | HNRNPK_HUMAN | 0.45 | Downregulated | RNA binding |

| P14618 | HBA_HUMAN | 0.98 | Unchanged | Oxygen transport |

| P68871 | HBB_HUMAN | 3.11 | Upregulated | Oxygen transport |

Visualization: SILAC Experimental Workflow

Caption: General experimental workflow for a SILAC experiment.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[5] By introducing ¹³C-labeled substrates (and sometimes ¹⁵N-labeled substrates for nitrogen metabolism) into a cell culture, researchers can trace the path of these isotopes through the metabolic network.[5][6] The resulting labeling patterns in downstream metabolites provide a detailed snapshot of the cell's metabolic state.[6]

Experimental Protocol: ¹³C-Metabolic Flux Analysis

-

Experimental Design:

-

Isotopic Labeling Experiment:

-

Sample Collection and Metabolite Extraction:

-

Rapidly quench metabolism to halt all enzymatic activity. This is often done using cold methanol (B129727) or other quenching solutions.[6]

-

Extract the intracellular metabolites from the cells.

-

-

Isotopic Labeling Measurement:

-

Analyze the extracted metabolites to determine their mass isotopomer distributions (MIDs). This is typically done using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

For GC-MS analysis, metabolites are often derivatized to increase their volatility.[4]

-

-

Computational Flux Estimation:

-

Construct a stoichiometric model of the relevant metabolic pathways.

-

Use computational software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the measured MIDs and extracellular rates (e.g., glucose uptake, lactate (B86563) secretion) to the metabolic model.[4]

-

-

Statistical Analysis:

Data Presentation: Metabolic Flux Analysis

The output of an MFA study is a quantitative flux map, providing the rates of reactions in the metabolic model, often normalized to the rate of substrate uptake.

| Reaction | Pathway | Flux (relative to Glucose uptake) |

| Glycolysis (Glucose -> Pyruvate) | Glycolysis | 1.8 |

| Pentose Phosphate Pathway (oxidative) | PPP | 0.15 |

| Pyruvate Dehydrogenase | TCA Cycle Entry | 0.9 |

| Citrate Synthase | TCA Cycle | 0.85 |

| Anaplerosis (Pyruvate -> Oxaloacetate) | TCA Cycle | 0.05 |

| Lactate Dehydrogenase (Pyruvate -> Lactate) | Fermentation | 0.9 |

Visualization: ¹³C-Metabolic Flux Analysis Workflow

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Protein Structure Determination by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution. For proteins larger than ~10 kDa, isotopic labeling with ¹³C and ¹⁵N is essential.[8] Dual labeling enables a suite of triple-resonance NMR experiments that are used to assign the resonances of the protein backbone and side chains, which is the first step in structure determination.[4]

Experimental Protocol: Protein Structure Determination by NMR

-

Protein Expression and Labeling:

-

Overexpress the protein of interest in a bacterial expression system (e.g., E. coli).

-

Grow the bacteria in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is ¹³C-glucose. This results in uniform incorporation of ¹⁵N and ¹³C into the protein.

-

-

Protein Purification:

-

Lyse the bacterial cells and purify the labeled protein to homogeneity using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

-

NMR Sample Preparation:

-

NMR Data Acquisition:

-

Acquire a series of multidimensional NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB, ¹⁵N-edited NOESY, ¹³C-edited NOESY) on a high-field NMR spectrometer. These experiments correlate the chemical shifts of different nuclei, providing through-bond and through-space connectivity information.

-

-

Resonance Assignment:

-

Process the NMR data and use specialized software to assign the observed NMR signals to specific atoms in the protein's amino acid sequence.[4]

-

-

Generation of Structural Restraints:

-

Extract structural information from the NMR data in the form of:

-

Distance restraints: from Nuclear Overhauser Effect (NOE) experiments.

-

Dihedral angle restraints: from J-couplings.

-

Orientational restraints: from residual dipolar couplings (RDCs).[4]

-

-

-

Structure Calculation and Validation:

-

Use computational algorithms (e.g., in software like CYANA or XPLOR-NIH) to calculate an ensemble of 3D protein structures that are consistent with the experimental restraints.

-

Validate the quality of the calculated structures using various statistical and stereochemical checks.[4]

-

Data Presentation: NMR Structural Restraints

The primary quantitative data from NMR for structure determination are the lists of assigned chemical shifts and the structural restraints.

| Restraint Type | Total Number |

| NOE-derived Distance Restraints (intra-residue) | 1250 |

| NOE-derived Distance Restraints (sequential) | 850 |

| NOE-derived Distance Restraints (medium-range) | 600 |

| NOE-derived Distance Restraints (long-range) | 450 |

| Dihedral Angle Restraints (Φ/Ψ) | 150 |

| Hydrogen Bond Restraints | 80 |

Visualization: Protein Structure Determination by NMR Workflow

Caption: Workflow for protein structure determination by NMR.

Conclusion

The use of ¹³C and ¹⁵N dual-labeled compounds has become an indispensable tool in modern biological and pharmaceutical research. From quantifying dynamic changes in the proteome with SILAC to elucidating complex metabolic pathways with MFA and determining the high-resolution structures of proteins by NMR, these stable isotope tracers provide an unparalleled level of detail into the workings of biological systems. The methodologies outlined in this guide offer a robust framework for researchers to leverage the power of dual-labeling in their own investigations, ultimately accelerating the pace of discovery in science and medicine.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. A novel strategy for NMR resonance assignment and protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]

Methodological & Application